molecular formula C10H16N2O3 B597264 (R)-N-Boc-2-cyanomorpholine CAS No. 1257850-78-4

(R)-N-Boc-2-cyanomorpholine

Cat. No. B597264
CAS RN: 1257850-78-4
M. Wt: 212.249
InChI Key: GZZBGWUQUIKDNN-QMMMGPOBSA-N
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Description

(R)-N-Boc-2-cyanomorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is a morpholine derivative that possesses a Boc-protected amine and a cyano group attached to the morpholine ring.

Scientific Research Applications

(R)-N-Boc-2-cyanomorpholine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent antiproliferative activity against various cancer cell lines such as MCF-7, A549, and HCT116. In addition, (R)-N-Boc-2-cyanomorpholine has been shown to inhibit the activity of protein arginine methyltransferases (PRMTs) which play a crucial role in cancer progression and metastasis. Furthermore, this compound has been used as a building block for the synthesis of various bioactive molecules such as histone deacetylase (HDAC) inhibitors, protein-protein interaction inhibitors, and kinase inhibitors.

Mechanism Of Action

The mechanism of action of (R)-N-Boc-2-cyanomorpholine is not fully understood. However, it has been proposed that the compound inhibits the activity of PRMTs by binding to the active site of the enzyme. This results in the inhibition of arginine methylation which is required for the proper function of many proteins involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
(R)-N-Boc-2-cyanomorpholine has been shown to exhibit potent antiproliferative activity against various cancer cell lines. It has also been reported to inhibit the activity of PRMTs which play a crucial role in cancer progression and metastasis. In addition, this compound has been shown to exhibit good pharmacokinetic properties such as high solubility, low toxicity, and good metabolic stability.

Advantages And Limitations For Lab Experiments

The advantages of using (R)-N-Boc-2-cyanomorpholine in lab experiments include its potent antiproliferative activity against various cancer cell lines, its ability to inhibit the activity of PRMTs, and its good pharmacokinetic properties. However, the limitations of using this compound include its high cost, the difficulty in synthesizing it, and the lack of information regarding its mechanism of action.

Future Directions

There are several future directions for the research on (R)-N-Boc-2-cyanomorpholine. One possible direction is the optimization of its synthesis method to improve the yield and reduce the cost. Another direction is the identification of its molecular target and the elucidation of its mechanism of action. This will provide valuable insights into the development of more potent and selective inhibitors of PRMTs. Furthermore, the potential applications of (R)-N-Boc-2-cyanomorpholine in other fields such as organic synthesis and material science should also be explored.

Synthesis Methods

The synthesis of (R)-N-Boc-2-cyanomorpholine involves the reaction of (R)-2-amino-1-butanol with ethyl cyanoacetate in the presence of triethylamine and acetic anhydride. The resulting product is then treated with Boc anhydride to obtain (R)-N-Boc-2-cyanomorpholine. This method has been reported to yield the compound in good to excellent yields and high enantiomeric purity.

properties

IUPAC Name

tert-butyl (2R)-2-cyanomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZBGWUQUIKDNN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657763
Record name tert-Butyl (2R)-2-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Boc-2-cyanomorpholine

CAS RN

1257850-78-4
Record name tert-Butyl (2R)-2-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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